Dimethyloctyl magnesium chloride
Description
Unlike conventional magnesium chloride (MgCl₂), which is ionic and highly soluble in water , dimethyloctyl magnesium chloride would feature a bulky dimethyloctyl group, altering its solubility and reactivity. Such compounds are typically moisture-sensitive and require anhydrous solvents like tetrahydrofuran or diethyl ether for stabilization .
Properties
Molecular Formula |
C10H21ClMg |
|---|---|
Molecular Weight |
201.03 g/mol |
IUPAC Name |
magnesium;2-methylnonane;chloride |
InChI |
InChI=1S/C10H21.ClH.Mg/c1-4-5-6-7-8-9-10(2)3;;/h4-9H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
NWKLYLIYBXCLQR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[C-](C)C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares dimethyloctyl magnesium chloride with structurally or functionally related compounds, leveraging data from the provided evidence.
Table 1: Comparative Properties of this compound and Analogous Compounds
Key Observations:
Solubility: this compound is expected to exhibit low water solubility due to its hydrophobic alkyl chain, contrasting sharply with ionic magnesium chloride (MgCl₂·6H₂O), which dissolves readily (2.0330 g/1000 mL) . This aligns with trends observed in organomagnesium compounds, which require non-polar solvents for stability . In contrast, methyl ammonium chloride (CH₃NH₃Cl) is highly water-soluble, reflecting its ionic nature and smaller alkyl group .
Reactivity: Organomagnesium compounds like this compound are highly reactive, particularly with protic solvents or water, releasing methane and forming Mg(OH)Cl . This contrasts with MgCl₂·6H₂O, which is inert in aqueous solutions and used in pharmaceutical standardization . The 3,7-dimethyloctyl phosphonofluoridates () share a branched alkyl chain but differ in core structure (phosphorus-fluorine vs. magnesium-chlorine), leading to distinct reactivity—e.g., hydrolysis under basic conditions .
Structural Analogues: The 3,7-dimethyloctyl group in phosphonofluoridates () suggests that branching and chain length influence solubility and stability. A similar effect would occur in this compound, where the bulky alkyl group impedes solubility but enhances selectivity in organic reactions .
Research Findings and Limitations
- Magnesium Halide Compositions: highlights magnesium halides with electron donors and solvents, where solubility exceeds 0.7 mol/L .
- Pharmaceutical Relevance: MgCl₂·6H₂O is used in pharmacopeial standards (e.g., titration with EDTA) , but organomagnesium compounds like this compound are excluded due to instability in aqueous environments.
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